Ethylmedetomidine Hydrochloride

Description

Historical Context of Alpha-2 Adrenoceptor Agonist Research

The journey of alpha-2 adrenoceptor agonist research began with the initial understanding of adrenergic mechanisms, which was later refined by the sub-classification of adrenoceptors into α and β types. A pivotal moment in this field was the discovery that some α-receptors, later termed α2-receptors, were located on presynaptic nerve terminals and functioned to inhibit the release of norepinephrine (B1679862), creating a negative feedback loop. wikipedia.orgnih.gov This discovery paved the way for the development of drugs that could selectively target these receptors.

Clonidine (B47849), initially developed as a nasal decongestant, was one of the first prototypical α2-agonists to be widely used clinically, primarily for the management of hypertension. nih.gov Its sedative and analgesic properties also became apparent, leading to the exploration of α2-agonists as adjuncts in anesthesia. nih.gov The development of more selective agents like medetomidine (B1201911), with a significantly higher affinity for α2-receptors over α1-receptors, marked a major advancement in the field, offering more predictable and effective sedation and analgesia with fewer side effects. nih.govnih.govvasg.org This historical progression highlights the ongoing quest for more refined α2-agonists, setting the stage for the investigation of novel compounds like Ethylmedetomidine (B8820511).

Evolution of Imidazole (B134444) Derivatives in Pharmaceutical Science

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental scaffold in medicinal chemistry due to its versatile biological activities. ijsrtjournal.comnih.govbohrium.com Its ability to engage in various molecular interactions has led to its incorporation into a wide array of therapeutic agents. nih.gov The evolution of imidazole derivatives in pharmaceutical science has been marked by the discovery of their diverse pharmacological applications, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. researchgate.netjchemrev.comisca.meclinmedkaz.org

The development of imidazole-based drugs has been a continuous process of structural modification to enhance potency, selectivity, and pharmacokinetic profiles. bohrium.com In the context of adrenoceptor agonists, the imidazole core is a key structural feature of several important compounds, including clonidine and medetomidine. nih.govnih.gov The success of these drugs has spurred further research into novel imidazole derivatives, such as Ethylmedetomidine, with the aim of optimizing their interaction with specific receptor subtypes and improving their therapeutic index.

Positioning of Ethylmedetomidine Hydrochloride within Alpha-2 Agonist Classifications

Alpha-2 adrenoceptor agonists are classified based on their chemical structure and their selectivity for the α2-adrenoceptor subtypes (α2A, α2B, and α2C). wikipedia.orgnih.gov this compound belongs to the class of imidazole-derived α2-agonists. Structurally, it is an analog of medetomidine. pharmaffiliates.com

The defining characteristic of this class is the presence of the imidazole ring, which is crucial for their binding and activation of α2-adrenoceptors. nih.gov Within this classification, compounds are further differentiated by their selectivity for α2- versus α1-adrenoceptors. Medetomidine, for instance, exhibits a high selectivity ratio of 1620:1 for α2- over α1-receptors. nih.govnih.gov The positioning of this compound within this classification is as a highly selective α2-adrenoceptor agonist, building upon the pharmacological foundation established by its predecessors.

Significance of Investigating this compound in Preclinical Studies

The investigation of this compound in preclinical studies holds significant importance for advancing the field of pharmacology and anesthetic medicine. Preclinical research allows for the detailed characterization of a new compound's pharmacological profile before it can be considered for human trials. mdbneuro.com For Ethylmedetomidine, these studies are crucial for determining its binding affinity and selectivity for α2-adrenoceptor subtypes, as well as its functional activity as an agonist.

A key area of interest in the preclinical evaluation of novel α2-agonists like Ethylmedetomidine is their potential to offer improved properties over existing drugs. For example, research on a similar etomidate (B1671615) analogue, ET-26 hydrochloride, has shown the potential for developing agents with desirable sedative-hypnotic effects and stable myocardial performance, while mitigating known side effects of older drugs like adrenocortical suppression. nih.gov Preclinical studies on Ethylmedetomidine will therefore focus on elucidating its efficacy and safety profile, providing the foundational data necessary to assess its potential as a next-generation α2-adrenoceptor agonist. wikipedia.orgnih.gov

Interactive Data Table: Properties of Investigated Compounds

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

| Ethylmedetomidine | C15H20N2 | 228.33 | 2250243-24-2 pharmaffiliates.com |

| Medetomidine Hydrochloride | C13H17ClN2 | 236.74 | 86347-15-1 drugbank.com |

| Clonidine | C9H9Cl2N3 | 230.09 | 4205-90-7 |

| Dexmedetomidine (B676) | C13H16N2 | 200.28 | 113775-47-6 |

| Xylazine (B1663881) | C12H16N2S | 220.33 | 7361-61-7 |

| Idazoxan | C11H12N2O2 | 204.23 | 79944-58-4 |

| Prazosin | C19H21N5O4 | 383.41 | 19216-56-9 |

| Yohimbine | C21H26N2O3 | 354.45 | 146-48-5 |

| ET-26 Hydrochloride | Not specified | Not specified | Not specified |

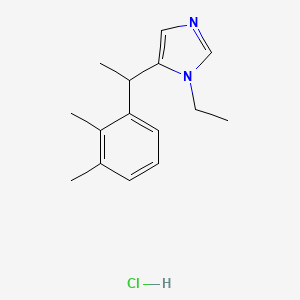

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H21ClN2 |

|---|---|

Molecular Weight |

264.79 g/mol |

IUPAC Name |

5-[1-(2,3-dimethylphenyl)ethyl]-1-ethylimidazole;hydrochloride |

InChI |

InChI=1S/C15H20N2.ClH/c1-5-17-10-16-9-15(17)13(4)14-8-6-7-11(2)12(14)3;/h6-10,13H,5H2,1-4H3;1H |

InChI Key |

QFPAWBRZFWBKNC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC=C1C(C)C2=CC=CC(=C2C)C.Cl |

Origin of Product |

United States |

Pharmacological Characterization and Receptor Interaction Studies

Alpha-2 Adrenoceptor Binding Affinity and Selectivity Research

Ethylmedetomidine's interaction with alpha-2 adrenoceptors is characterized by high affinity and significant selectivity, a focal point of extensive research.

In Vitro Receptor Binding Assay Methodologies

The affinity of ethylmedetomidine (B8820511) for alpha-2 adrenoceptors has been quantified using in vitro receptor binding assays. These studies often utilize radioligand displacement techniques. For instance, research on the closely related compound, medetomidine (B1201911), involved rat brain membrane preparations. In these assays, the displacement of a radiolabeled alpha-2 agonist, such as [3H]clonidine, by the compound being tested allows for the determination of its binding affinity (Ki value). nih.gov Similarly, to assess affinity for alpha-1 adrenoceptors, displacement of a radiolabeled antagonist like [3H]prazosin is measured. nih.gov

Differential Selectivity Profiling against Alpha-1 Adrenoceptors

A key pharmacological characteristic of medetomidine, and by extension its ethyl derivative, is its pronounced selectivity for alpha-2 adrenoceptors over alpha-1 adrenoceptors. nih.gov Medetomidine has demonstrated an alpha-2/alpha-1 selectivity ratio of 1620, which is significantly higher than that of other alpha-2 agonists like clonidine (B47849) (220), detomidine (B1200515) (260), and xylazine (B1663881) (160). nih.govnih.gov This high selectivity is a critical factor in its specific pharmacological effects. nih.govnih.gov

Table 1: Alpha-2/Alpha-1 Selectivity Ratios of Various Alpha-2 Adrenoceptor Agonists

| Compound | Alpha-2/Alpha-1 Selectivity Ratio |

|---|---|

| Medetomidine | 1620 |

| Detomidine | 260 |

| Clonidine | 220 |

Mechanisms of Action at the Cellular and Molecular Level

The binding of ethylmedetomidine to alpha-2 adrenoceptors triggers a cascade of intracellular events that define its mechanism of action.

Modulation of Neurotransmitter Release (e.g., Norepinephrine (B1679862) Turnover)

As a potent alpha-2 adrenoceptor agonist, medetomidine exerts a significant inhibitory effect on the release and turnover of norepinephrine in the central nervous system. nih.govnih.gov This is achieved through the activation of presynaptic alpha-2 adrenoceptors on noradrenergic neurons, which leads to a decrease in the firing rate of these neurons and subsequently reduces the release of norepinephrine. nih.govnih.gov This reduction in sympathetic outflow from the central nervous system is a primary contributor to the sedative and analgesic effects of the compound. nih.govnih.gov

Adenylate Cyclase Inhibition and G-Protein Coupling

Alpha-2 adrenoceptors are G-protein coupled receptors (GPCRs) that signal through the inhibitory G-protein, Gi. nih.govebi.ac.uk Upon agonist binding, the activated Gi protein inhibits the enzyme adenylate cyclase. nih.govnih.gov This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov The reduction in cAMP levels causes hyperpolarization of noradrenergic neurons, further contributing to the inhibition of neurotransmitter release. nih.gov This mechanism is a fundamental aspect of the signal transduction pathway for alpha-2 adrenoceptor agonists. nih.govnih.govnih.gov

Agonist-Dependent Receptor Trafficking and Signaling

The process of agonist-dependent receptor trafficking and signaling is crucial for understanding how a compound like ethylmedetomidine hydrochloride exerts its effects at a cellular level. This involves the binding of the agonist to the receptor, leading to a cascade of intracellular events and the subsequent internalization and recycling of the receptor.

While specific studies detailing the agonist-dependent receptor trafficking and signaling pathways for this compound are not extensively available in publicly accessible literature, the mechanisms can be inferred from the broader class of α2-adrenergic agonists to which it belongs. For these agonists, binding to the α2-adrenergic receptor typically initiates a signaling cascade through G-proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This process is fundamental to the physiological responses elicited by these compounds.

Receptor trafficking, including internalization and desensitization, is a key regulatory mechanism that governs the duration and intensity of the signal. For many G-protein coupled receptors, including the α2-adrenergic receptors, prolonged agonist exposure leads to receptor phosphorylation by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which uncouple the receptor from the G-protein, effectively desensitizing it, and target it for internalization into endosomes. The receptor can then either be recycled back to the cell surface or targeted for degradation. The specific kinetics and pathways of such trafficking for this compound would require dedicated experimental investigation.

Functional Pharmacological Responses in Isolated Tissue Preparations

The use of isolated tissue preparations is a foundational method in pharmacology to study the direct effects of a compound on specific organs or tissues in a controlled environment, free from systemic influences. adinstruments.com This approach allows for the detailed characterization of a drug's mechanism of action and its potency.

The electrically stimulated vas deferens is a classic experimental model used to study the pre-synaptic inhibitory effects of α2-adrenergic agonists. Electrical stimulation of the vas deferens induces the release of neurotransmitters, primarily norepinephrine, which causes the smooth muscle to contract, producing a "twitch" response. α2-Adrenergic agonists act on pre-synaptic autoreceptors to inhibit this norepinephrine release, thus reducing the amplitude of the twitch contraction.

While direct studies demonstrating the inhibitory effect of this compound on the twitch response of the electrically stimulated vas deferens are not readily found in the literature, this model has been used to characterize the effects of other α2-agonists. For instance, studies on compounds like clonidine have shown a clear pre-synaptic inhibitory effect on the electrically induced twitch response in the rat vas deferens. nih.gov It is hypothesized that ethylmedetomidine, as an α2-adrenergic agonist, would exhibit a similar concentration-dependent inhibition of the twitch response in this preparation. The potency and efficacy of ethylmedetomidine in this assay would provide valuable information about its pre-synaptic α2-adrenergic activity.

No specific experimental data for this compound was found in the search results. The table below is a template for how such data would be presented.

| Concentration (nM) | % Inhibition of Twitch Response |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

Beyond the vas deferens, the pharmacological effects of α2-adrenergic agonists are often assessed in a variety of other isolated organ systems to understand their broader physiological impact. pharmacology.us These can include preparations of blood vessels (to study vasoconstriction or vasodilation), cardiac tissues (to study effects on heart rate and contractility), and other smooth muscle tissues. nih.gov

The assessment of this compound in these systems would provide a more complete picture of its pharmacological profile. For example, in isolated arterial rings, α2-adrenergic agonists typically induce vasoconstriction. The concentration-response curve for ethylmedetomidine in such a preparation would allow for the determination of its potency (EC50) and efficacy (Emax) as a vasoconstrictor. Similarly, studies on isolated cardiac preparations could reveal any direct effects on myocardial function.

No specific experimental data for this compound was found in the search results. The table below is a template for how such data would be presented.

| Isolated Organ System | Measured Response | Potency (EC50/IC50) |

| Aorta | Contraction | Data Not Available |

| Ileum | Inhibition of Contraction | Data Not Available |

| Atria | Negative Inotropy/Chronotropy | Data Not Available |

Synthetic Approaches and Structural Activity Relationship Studies

Synthetic Pathways for Ethylmedetomidine (B8820511) Hydrochloride

The synthesis of ethylmedetomidine hydrochloride generally follows the established routes for its predecessor, medetomidine (B1201911), with modifications to introduce the ethyl group instead of the methyl group at the benzylic position. These multi-step syntheses involve the construction of the core imidazole (B134444) structure and the subsequent creation of the chiral center.

The synthesis of this compound necessitates the preparation of key precursors. A critical starting material is a derivative of 2,3-dimethylbenzene, which forms the phenyl moiety of the final compound. For ethylmedetomidine, a key intermediate is 1-(2,3-dimethylphenyl)propan-1-one . This propiophenone (B1677668) derivative is the direct precursor that allows for the introduction of the ethyl group at the benzylic carbon.

Another crucial component is the imidazole ring. A common precursor for this part of the molecule is a protected 4-substituted imidazole, such as 4-iodo-1-trityl-1H-imidazole google.com. The trityl group serves as a protecting group for the imidazole nitrogen during the subsequent chemical transformations.

The synthesis often proceeds through a vinylic intermediate, such as 4-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole , which is then reduced to the final saturated alkyl chain google.comnih.gov. The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid chemicalbook.com.

A general synthetic scheme can be outlined as follows:

Grignard Reaction: The synthesis often commences with a Grignard reaction. In one approach, a Grignard reagent is prepared from an appropriate alkyl halide. For the synthesis of related compounds, ethylmagnesium bromide has been utilized google.com. This Grignard reagent would then react with a protected imidazole-4-carboxaldehyde or a similar electrophilic imidazole derivative.

Formation of the Ketone: An alternative and more direct route to introduce the ethyl group involves the reaction of an appropriate organometallic imidazole species with 1-(2,3-dimethylphenyl)propan-1-one.

Wittig-type Reaction: To form the vinyl intermediate, a Wittig or Horner-Wadsworth-Emmons reaction can be employed. For instance, a phosphorus ylide can be reacted with 2,3-dimethylphenyl-imidazol-4-yl-ketone to generate the desired vinyl-imidazole derivative google.com.

Hydrogenation: The double bond in the vinyl intermediate is then reduced to a single bond. This is typically achieved through catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst, to yield the ethyl-substituted imidazole core google.com.

Deprotection and Salt Formation: If a protecting group like the trityl group is used on the imidazole ring, it is removed under acidic conditions. The final step involves the formation of the hydrochloride salt by treating the ethylmedetomidine free base with hydrochloric acid in a suitable solvent, leading to the precipitation of this compound chemicalbook.com.

Table 1: Key Intermediates in Ethylmedetomidine Synthesis

| Intermediate Compound | Role in Synthesis |

| 1-(2,3-dimethylphenyl)propan-1-one | Precursor for the 2,3-dimethylphenyl-ethyl moiety |

| 4-Iodo-1-trityl-1H-imidazole | Protected imidazole scaffold |

| 4-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole | Vinylic intermediate prior to hydrogenation |

The imidazole scaffold is a common feature in many biologically active compounds, including α2-adrenergic agonists. Various derivatization techniques have been developed to modify this heterocyclic ring system to explore structure-activity relationships. These techniques are essential for creating libraries of compounds with diverse substituents to probe their interactions with biological targets.

One common method for the synthesis of 2,4-disubstituted imidazoles involves the condensation of amidines with α-halo ketones orgsyn.org. This method provides a versatile route to a wide range of imidazole derivatives. The reaction conditions can be optimized by selecting appropriate solvents and bases to achieve good yields.

Another important aspect of imidazole chemistry is the protection and deprotection of the imidazole nitrogen. The trityl group is a frequently used protecting group due to its stability under various reaction conditions and its facile removal with acid google.comgoogle.com. Other protecting groups can also be employed depending on the specific synthetic strategy.

The derivatization of the imidazole ring itself, for instance, by introducing substituents at different positions, can significantly impact the pharmacological properties of the resulting molecules. These modifications can alter the electronic properties, steric hindrance, and hydrogen bonding capabilities of the imidazole moiety, which in turn can influence receptor binding and activation.

Structure-Activity Relationship (SAR) Investigations

The study of the relationship between the chemical structure of ethylmedetomidine and its biological activity is fundamental to understanding its pharmacological effects. SAR studies help to identify the key molecular features responsible for its potency and selectivity as an α2-adrenergic receptor agonist.

The substitution at the benzylic carbon, which forms the chiral center of medetomidine and its analogs, is a critical determinant of their activity at adrenergic receptors. Medetomidine, with a methyl group at this position, is known for its high selectivity for α2-adrenoceptors over α1-adrenoceptors, with a reported selectivity ratio of 1620:1 nih.govvasg.orgnih.gov. This high selectivity is a key factor in its pharmacological profile.

While direct comparative studies detailing the α2/α1 selectivity ratio of ethylmedetomidine are not extensively published, the general principles of SAR in this class of compounds suggest that the size and nature of the alkyl substituent at this position can modulate receptor affinity and selectivity. It is hypothesized that the ethyl group in ethylmedetomidine would still allow for potent interaction with the α2-adrenoceptor. However, the slightly larger size of the ethyl group compared to the methyl group could subtly alter the binding orientation within the receptor pocket, potentially affecting the selectivity ratio. The dextrorotatory S-enantiomer is generally the more pharmacologically active form for this class of compounds nih.govvin.comjcdr.net.

Table 2: Adrenergic Receptor Selectivity of Medetomidine and Related Compounds

| Compound | α2/α1 Selectivity Ratio | Reference |

| Medetomidine | 1620 | nih.govvasg.orgnih.gov |

| Clonidine (B47849) | 220 | nih.gov |

| Xylazine (B1663881) | 160 | vasg.org |

Data for Ethylmedetomidine is not available in the provided search results.

The pharmacological activity of medetomidine analogs is highly sensitive to structural modifications at various positions of the molecule. The key structural components that have been investigated include the substituted phenyl ring, the ethyl-imidazole bridge, and the imidazole ring itself.

Phenyl Ring Substitution: The 2,3-dimethyl substitution pattern on the phenyl ring is crucial for high α2-adrenergic activity. Alterations to this substitution pattern can significantly impact potency and selectivity.

The Bridge: The ethyl bridge connecting the phenyl and imidazole rings creates a chiral center. The stereochemistry at this center is critical, with the (S)-enantiomer (dexmedetomidine) being the active form. The length and nature of this bridge influence the conformational flexibility of the molecule, which is important for optimal receptor binding.

The Imidazole Ring: The imidazole ring is believed to mimic the catecholamine moiety of endogenous adrenergic agonists like norepinephrine (B1679862). The nitrogen atoms of the imidazole ring are thought to be key interaction points with the receptor. Modifications to the imidazole ring, such as N-alkylation or substitution on the carbon atoms, can lead to changes in agonist or antagonist activity.

Computational chemistry and in silico modeling have become invaluable tools for understanding the structure-activity relationships of drug molecules at a molecular level nih.govnih.gov. These methods allow for the visualization of how ligands like ethylmedetomidine might bind to their receptor targets and can help rationalize experimental SAR data.

For medetomidine and its analogs, molecular modeling studies have been conducted to investigate their binding modes with the α2-adrenoceptor. These studies often involve:

Homology Modeling: In the absence of a crystal structure for the α2-adrenoceptor, homology models have been constructed based on the structures of other related G-protein coupled receptors.

Molecular Docking: Docking simulations are used to predict the preferred binding orientation of a ligand within the receptor's binding site. These simulations can help identify key amino acid residues that interact with the ligand and contribute to its binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of the conformational changes that occur upon ligand binding and receptor activation helsinki.fi.

Chirality and Stereoisomeric Research of this compound

The presence of a stereogenic center in the ethylmedetomidine molecule means it can exist as two enantiomers, which are non-superimposable mirror images of each other. The differential pharmacological effects of enantiomers are a well-established principle in pharmacology, making the study of individual stereoisomers of ethylmedetomidine crucial. Research in this area is focused on three main aspects: the separation and characterization of these enantiomers, the development of methods for their stereoselective synthesis, and the evaluation of their individual pharmacological profiles.

Separation and Characterization of Enantiomers

While specific studies on the separation and characterization of this compound enantiomers are not widely available in the public domain, the general principles of chiral separation are applicable. For its closely related analog, medetomidine, various techniques have been successfully employed. These methods provide a framework for how the enantiomers of this compound could be resolved.

Commonly, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful tool for separating enantiomers. For instance, polysaccharide-based chiral columns have demonstrated high potential for the successful chiral resolution of similar compounds. Another effective technique is capillary electrophoresis (CE), which can achieve enantiomeric separation by using a chiral selector in the buffer solution.

The characterization of the separated enantiomers would involve techniques such as polarimetry to determine the direction of optical rotation ([α]D), and spectroscopic methods like circular dichroism (CD) to confirm the enantiomeric purity and absolute configuration.

Table 1: Potential Chiral Separation Techniques for this compound

| Technique | Principle | Potential Application for Ethylmedetomidine |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of (R)- and (S)-ethylmedetomidine using columns with chiral selectors like cellulose (B213188) or amylose (B160209) derivatives. |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the electrolyte. | Resolution of ethylmedetomidine enantiomers using cyclodextrins or other chiral additives in the running buffer. |

| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase for chiral separation, often providing faster and more efficient separations than HPLC. | A potential alternative for the rapid separation of ethylmedetomidine enantiomers. |

Stereoselective Synthesis Methodologies

The development of stereoselective synthesis routes is paramount for obtaining enantiomerically pure forms of chiral compounds like ethylmedetomidine. These methods aim to produce a single desired stereoisomer, avoiding the need for subsequent resolution of a racemic mixture. While specific methodologies for ethylmedetomidine are not detailed in available literature, general strategies for asymmetric synthesis can be inferred.

One common approach is the use of a chiral auxiliary. This involves temporarily incorporating a chiral molecule into the synthetic pathway to direct the formation of the desired stereocenter. After the key stereoselective step, the auxiliary is removed. Another powerful strategy is asymmetric catalysis, where a small amount of a chiral catalyst is used to produce large quantities of an enantiomerically enriched product. This can involve chiral metal complexes or organocatalysts.

Furthermore, resolution of a racemic precursor can be employed. For the related compound medetomidine, methods involving the formation of diastereomeric salts with a chiral resolving agent, such as a chiral acid, have been reported. This allows for the separation of the diastereomers by crystallization, followed by the liberation of the individual enantiomers.

Pharmacological Evaluation of Individual Stereoisomers

The pharmacological evaluation of individual stereoisomers is critical to understanding their therapeutic potential and potential for adverse effects. For many chiral drugs, one enantiomer (the eutomer) is responsible for the desired pharmacological activity, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects.

In the case of α2-adrenergic agonists like medetomidine, the dextrorotatory (d)-enantiomer, dexmedetomidine (B676), is the pharmacologically active component, exhibiting potent sedative and analgesic effects. Conversely, the levorotatory (l)-enantiomer is significantly less active at the α2-receptor. It is highly probable that a similar stereospecificity exists for ethylmedetomidine, with one enantiomer being significantly more potent than the other.

A comprehensive pharmacological evaluation would involve in vitro receptor binding assays to determine the affinity of each enantiomer for the α2-adrenoceptor and other potential targets. This would be followed by in vivo studies in animal models to assess their respective sedative, analgesic, and other physiological effects. Such studies are essential to fully characterize the pharmacological profile of ethylmedetomidine's stereoisomers.

Preclinical Research Models and Methodologies

In Vitro Research Models

In vitro models are fundamental for the initial characterization of a compound's interaction with its biological target in a controlled, non-living system. These methods allow for high-throughput screening and detailed mechanistic studies at the cellular and subcellular levels.

Cell-based assays are indispensable tools in the early stages of drug discovery, offering insights into a compound's mechanism of action, efficacy, and potential off-target effects within a biologically relevant cellular environment. immunologixlabs.com For a compound like Ethylmedetomidine (B8820511) Hydrochloride, which is expected to act on specific receptors, these assays are crucial for confirming target engagement and characterizing the subsequent intracellular signaling cascade.

The primary targets for alpha-2-adrenergic agonists are the alpha-2 adrenoceptors. nih.gov Cell-based assays for Ethylmedetomidine Hydrochloride would therefore focus on its activity at these receptors. This typically involves using immortalized cell lines or primary cells that naturally express or are engineered to overexpress specific alpha-2 adrenoceptor subtypes. nih.gov The implementation of these assays can enhance the drug discovery and development process by providing significant biological information regarding drug action mechanisms and cellular processes. news-medical.net

Key types of cell-based assays used to evaluate receptor function and signaling include:

Receptor Binding Assays : These assays determine the affinity and selectivity of this compound for its target receptors. By using radiolabeled ligands that compete with the compound for binding to the receptor, researchers can quantify the compound's binding characteristics.

Second Messenger Assays : Alpha-2 adrenoceptor activation typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Assays that measure changes in cAMP levels following the application of this compound can confirm its functional activity as an agonist at these receptors.

Reporter Gene Assays : These assays utilize a reporter gene (e.g., luciferase or beta-galactosidase) linked to a promoter that is regulated by the signaling pathway of interest. nih.gov In the context of this compound, a reporter gene construct responsive to changes in cAMP levels could be used to provide a quantifiable readout of receptor activation. nih.gov

Cellular Signaling Assays : These assays can measure various downstream effects of receptor activation, such as changes in intracellular calcium concentration or the phosphorylation state of specific signaling proteins. news-medical.net Techniques like immunohistochemistry can be used to analyze these changes. news-medical.net

Table 1: Types of Cell-Based Assays for Receptor Function

| Assay Type | Purpose | Typical Readout |

|---|---|---|

| Receptor Binding | To determine the affinity and selectivity of the compound for its target receptor. | Radioactivity, Fluorescence |

| Second Messenger | To measure the functional consequence of receptor activation (e.g., cAMP levels). | Luminescence, Fluorescence |

| Reporter Gene | To quantify receptor activation through the expression of a reporter protein. | Luminescence, Colorimetric |

| Cellular Proliferation | To assess the compound's influence on cell growth and division. news-medical.net | Cell Count, Dye Metabolism |

| Cytotoxicity | To evaluate the potential for the compound to cause cell death. | Enzyme Leakage, Membrane Integrity |

Traditional two-dimensional (2D) cell culture systems have limitations in replicating the complex microenvironment of tissues in vivo. nih.gov In recent years, three-dimensional (3D) culture systems, such as organoids and microphysiological systems (also known as "organs-on-a-chip"), have emerged as powerful tools in biomedical research, particularly for studying the central nervous system (CNS). nih.gov

For a CNS-acting compound like this compound, these advanced in vitro models offer a more physiologically relevant platform for investigation. nih.gov

CNS Organoids : These are self-assembling 3D structures derived from stem cells that mimic the architecture and cellular composition of specific brain regions. nih.gov CNS organoids provide a unique opportunity to model the human brain's physiology and can be used to study the effects of compounds on neurodevelopment and neuronal function. nih.gov For instance, the impact of a substance on neuronal differentiation and cortical development can be investigated using human brain organoids. nih.gov

Microphysiological Systems (MPS) : These systems use microfluidic technology to create a dynamic culture environment that can simulate the physiological conditions of an organ or tissue. An "organoid-on-a-chip" system, for example, allows for the perfusion of cultures and can be used to model neurodevelopmental processes under exposure to various substances. nih.gov

The use of these 3D models can help bridge the gap between traditional cell culture and animal models, providing more accurate predictions of a compound's efficacy and neurotoxicity in humans. nih.gov

Understanding the precise cellular mechanisms through which a compound exerts its effects is a primary goal of preclinical research. For this compound, as an alpha-2 adrenoceptor agonist, its mechanism is anticipated to be similar to that of related compounds like dexmedetomidine (B676).

The activation of alpha-2 adrenoceptors by an agonist initiates a cascade of intracellular events mediated by guanine-nucleotide regulatory binding proteins (G proteins). nih.gov

Inhibition of Adenylyl Cyclase : The activated G protein inhibits the enzyme adenylyl cyclase, leading to a reduction in the synthesis of cAMP from ATP. nih.gov This decrease in cAMP levels affects the activity of cAMP-dependent protein kinases, which in turn alters the phosphorylation state and activity of various target proteins within the cell. nih.gov

Modulation of Ion Channels : G protein activation can also directly modulate the activity of ion channels. nih.gov Specifically, it can lead to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of potassium ions from the cell. nih.gov This results in hyperpolarization of the cell membrane, making it less likely to fire an action potential. This mechanism is fundamental to the sedative and analgesic effects observed with alpha-2 agonists. nih.gov

Interaction with Imidazoline (B1206853) Receptors : Some alpha-2 adrenergic agonists have also been shown to interact with imidazoline receptors. researchgate.net These interactions can modulate intracellular calcium levels and may contribute to cellular protective effects. researchgate.net

In Vivo Animal Models for Pharmacological Evaluation

The selection of an appropriate animal model is a critical decision in preclinical toxicology and pharmacology studies. nih.gov The goal is to choose a species that is physiologically similar to humans and in which the compound exhibits a similar pharmacological and pharmacokinetic profile. itrlab.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), generally recommend the use of two mammalian species, typically one rodent and one non-rodent, for general toxicity studies of small molecules. nih.govresearchgate.net

Factors influencing the selection of animal species for this compound research include:

Pharmacological Relevance : The chosen species must express the target receptor (alpha-2 adrenoceptor) with similar distribution, homology, and binding affinity to humans to ensure the compound will be pharmacologically active. researchgate.netresearchgate.net

Metabolic Profile : The metabolic pathways of the drug in the selected species should ideally resemble those in humans to allow for a more accurate prediction of the drug's behavior.

Practical Considerations : The size, lifespan, cost, and availability of the animals are also important logistical factors. itrlab.comnih.gov Rats are frequently used in research due to their small size, ease of handling, and extensive historical data. itrlab.com

Regulatory Requirements : Adherence to international guidelines on preclinical safety testing is mandatory. researchgate.net

Commonly used species in preclinical research include rats, mice, rabbits, dogs, minipigs, and non-human primates. nih.gov For small molecule drugs, the rat and the dog are the most common rodent and non-rodent species, respectively. nih.gov The dog is often selected for its cooperative nature and physiological characteristics that can approximate those of humans, particularly in cardiovascular and orthopedic studies. nih.gov

Table 2: Factors for Animal Species Selection in Preclinical Research

| Factor | Description | Examples |

|---|---|---|

| Biological Relevance | Physiological and pharmacological similarity to humans. itrlab.com | Target receptor expression, similar metabolic pathways. |

| Logistics | Practical aspects of using the animal model. itrlab.com | Size, cost, housing, ease of handling. |

| Ethics | Adherence to the principles of the 3Rs (Replacement, Reduction, Refinement). itrlab.com | Using the minimum number of animals necessary. |

| Regulatory Guidance | Following guidelines from regulatory bodies (e.g., ICH, FDA). researchgate.net | Requirement for rodent and non-rodent species. |

The design of in vivo experiments is crucial for obtaining reliable and interpretable data on a compound's pharmacological efficacy. These studies are typically designed to demonstrate a dose-response relationship and to characterize the spectrum of the compound's effects.

For a compound like this compound, experimental designs would likely include:

Dose-Response Studies : A range of doses of the compound are administered to animals to determine the relationship between the dose and the magnitude of the pharmacological effect. This helps to identify the optimal dose range for therapeutic efficacy.

Models of Sedation and Analgesia : To assess the sedative properties of this compound, researchers might use tests that measure locomotor activity or the righting reflex. For analgesic efficacy, models of acute or chronic pain, such as the hot plate test or tail-flick test, would be employed.

Cardiovascular Safety Pharmacology : Given that alpha-2 agonists can cause hypotension and bradycardia, dedicated studies are conducted to evaluate the cardiovascular effects of the compound. nih.gov This often involves the use of telemetry-equipped animals to continuously monitor heart rate, blood pressure, and electrocardiogram (ECG) parameters.

Comparison with Standard Compounds : The efficacy of this compound would likely be compared to that of a well-characterized alpha-2 agonist, such as dexmedetomidine, to benchmark its potency and pharmacological profile.

Evaluation of Central Nervous System Effects in Research Models

Preclinical investigations in animal models have been instrumental in characterizing the central nervous system (CNS) effects of this compound. In aged Sprague-Dawley rats, Ethylmedetomidine HCl has been shown to be an effective sedative-hypnotic agent. nih.gov Studies comparing it with other agents like propofol (B549288) and etomidate (B1671615) revealed no significant difference in the onset time of loss of the righting reflex. However, the duration of this effect was significantly shorter with Ethylmedetomidine HCl compared to propofol. nih.gov

Electroencephalogram (EEG) studies are often employed to assess CNS depression. For instance, in studies with other compounds, increases in occipital alpha and theta power on the EEG have been correlated with sedative effects. nih.gov While specific EEG data for Ethylmedetomidine is not detailed in the provided search results, this methodology is a standard for evaluating CNS depressant activity.

Behavioral assessments are also crucial. In preclinical studies, the time to stand and normal activity are measured post-administration to evaluate recovery from sedation. nih.gov For Ethylmedetomidine HCl, no significant difference was observed in these recovery parameters when compared to other sedatives in aged rats. nih.gov

Cardiovascular System Research in Animal Models

The cardiovascular effects of alpha-2 adrenoceptor agonists like medetomidine (B1201911), a related compound, have been extensively studied in animal models such as dogs. nih.govnih.gov These studies typically involve monitoring key cardiovascular parameters. For medetomidine, initial hypertension followed by a more prolonged period of hypotension has been observed. nih.gov A significant decrease in heart rate (bradycardia) is a hallmark effect. nih.gov

In studies with Ethylmedetomidine HCl in a rat model of uncontrolled hemorrhagic shock, it demonstrated hemodynamic stability comparable to etomidate. nih.gov Furthermore, in aged rats, Ethylmedetomidine HCl exhibited a milder blood pressure inhibitory effect than propofol. nih.gov

Key cardiovascular parameters evaluated in these animal models include:

Heart Rate (HR): Often shows a significant decrease. nih.gov

Cardiac Output (CO): Tends to be lower following administration. nih.gov

Systemic and Pulmonary Arterial Pressures: Can show initial increases. nih.gov

Oxygen Extraction Ratio: May be increased. nih.gov

Table 1: Cardiovascular Effects of Medetomidine in Beagle Dogs

| Parameter | Observation | Source |

|---|---|---|

| Cardiac Output (CO) | 47-96% lower compared to medetomidine-vatinoxan combination. | nih.gov |

| Systemic, Pulmonary Arterial, and Right Atrial Pressures | Significantly higher increases compared to medetomidine-vatinoxan combination. | nih.gov |

| Heart Rate (HR) | Significantly lower. | nih.gov |

| Oxygen Extraction Ratio | Significantly higher increases. | nih.gov |

Respiratory System Research in Animal Models

The respiratory effects of alpha-2 adrenoceptor agonists are a critical area of preclinical investigation. In conscious dogs, medetomidine has been shown to decrease respiratory rate and minute volume. nih.gov These studies often involve challenging the respiratory system, for instance, by increasing the fractional inspired concentration of carbon dioxide (FiCO2), to assess the drug's impact on the respiratory drive. nih.gov

In a study on aged rats, no apnea (B1277953) was observed with Ethylmedetomidine HCl, in contrast to propofol where all administered rats experienced apnea. nih.gov This suggests that Ethylmedetomidine HCl may have a more favorable respiratory safety profile. nih.gov The inspiratory occlusion pressure, a measure of central respiratory drive, has been used in studies with medetomidine to quantify its depressant effects on respiration. nih.gov

Neurochemical and Behavioral Studies in Vivo

In vivo studies are essential for understanding the neurochemical and behavioral consequences of drug administration. For sedative-hypnotics, behavioral assessments often include the measurement of the loss of the righting reflex to determine the onset and duration of sedative effects. nih.gov In aged rats, Ethylmedetomidine HCl produced a desirable sedative-hypnotic effect. nih.gov

Neurochemical studies for related compounds, such as dexmedetomidine, have pointed towards several mechanisms underlying their effects, including the regulation of neurotransmitters, inflammatory responses, and oxidative stress pathways. nih.gov While specific in vivo neurochemical studies for Ethylmedetomidine HCl are not detailed in the provided results, research on analogous compounds suggests that investigations would likely focus on its interaction with alpha-2 adrenoceptors and the downstream signaling cascades.

Translational Research Considerations for Preclinical Data

Translational research aims to bridge the gap between preclinical findings and clinical applications, a process that is often challenging. nih.govresearchgate.net

Predictive Value of Animal Models for Research Translation

The predictive value of animal models is a subject of ongoing discussion in the scientific community. researchgate.netspeakingofresearch.comresearchgate.net While animal models have been pivotal in vaccine development and other areas, their ability to accurately predict efficacy and safety in humans is not always guaranteed. nih.govnih.gov For instance, some studies have shown that only a fraction of findings from animal studies could be replicated in human trials. researchgate.net

Several factors can influence the predictive value of animal models, including the choice of species, the health status of the animals, and the experimental design. nih.govresearchgate.net For a model to be considered valid, it should ideally exhibit face validity (similarity in biology and symptoms) and predictive validity (demonstration that clinically effective interventions in humans are also effective in the model). researchgate.net The use of "humanized" mouse models and the integration of clinical features into preclinical studies are strategies aimed at improving clinical translation. researchgate.net

Strategies for Bridging In Vitro and In Vivo Findings

Bridging the gap between in vitro (laboratory) and in vivo (living organism) research is a critical step in drug development. researchgate.netnih.gov In vitro systems are widely used to investigate the cellular and molecular mechanisms of a compound's action. nih.gov However, these systems often lack the complexity of a whole organism.

Strategies to improve the correlation between in vitro and in vivo data include:

Developing more sophisticated in vitro models: This can involve using co-cultures of different cell types to better mimic the tissue environment.

Using intermediate models: The chick embryo model, for example, has been proposed as a bridge between in vitro and in vivo studies for nanoparticle research, as its vascular system mimics aspects of mammalian physiology. nih.gov

Mechanistic pharmacokinetic modeling: These models integrate in vitro data with in vivo pharmacokinetic profiles to better predict a drug's behavior in the body. mdpi.com

Quantitative systems pharmacology: This approach uses mathematical models to understand the interaction between a drug and the biological system, helping to translate preclinical findings to clinical scenarios. nih.gov

By carefully selecting and validating preclinical models and employing strategies to bridge the in vitro-in vivo gap, researchers can increase the likelihood that promising preclinical candidates will ultimately prove successful in clinical settings. nih.gov

Pharmacokinetic and Metabolic Research Investigations

Absorption Studies in Research Models

The absorption of ethylmedetomidine (B8820511) hydrochloride has been primarily investigated in animal models to understand its uptake into the systemic circulation. For orally administered drugs, intestinal absorption and subsequent hepatic metabolism are critical determinants of systemic bioavailability and therapeutic effect. nih.gov Various models, including in vitro cell cultures and in vivo animal studies, are employed to characterize these complex processes. nih.gov

Routes of Administration in Research Contexts

In preclinical research, ethylmedetomidine hydrochloride and its analogs have been administered through several routes to assess their pharmacokinetic properties. While intravenous administration is a common route in such studies, providing direct entry into the systemic circulation, other routes have also been explored. nih.govpharmacyjoe.com For instance, studies with the related compound dexmedetomidine (B676) have investigated intranasal, buccal, subcutaneous, and intramuscular routes. pharmacyjoe.comnih.gov Subcutaneous administration in rats has been used to achieve steady-state serum concentrations for research purposes. csu.edu.auresearchgate.netmurdoch.edu.au The choice of administration route can significantly influence the absorption profile and subsequent bioavailability of a compound. researchgate.net

Factors Influencing Bioavailability in Animal Models

The bioavailability of a compound following extravascular administration is influenced by a multitude of factors. In animal models, species-specific physiological differences can lead to variations in drug performance. nih.gov Factors such as the drug's aqueous solubility, the fluid volume at the injection site, and the composition of the interstitial matrix can affect absorption rates. nih.gov For instance, poor absorption may occur if an intramuscularly administered drug is inadvertently deposited in fatty tissue or between fascias. researchgate.net Furthermore, interspecies differences in plasma protein binding and the activity of metabolic enzymes can significantly impact the amount of drug that reaches the systemic circulation in its active form. nih.gov

Distribution Research

Following absorption, a drug's distribution throughout the body is a key aspect of its pharmacokinetic profile. Research on this compound and related compounds has focused on understanding its tissue penetration and ability to cross biological barriers.

Tissue Distribution in Preclinical Species

Preclinical studies in Sprague Dawley rats and beagle dogs have shown that this compound distributes rapidly and widely to various tissues following intravenous administration. nih.gov In rats, the highest concentrations were observed in adipose tissue and the liver, followed by the kidney, stomach, and other organs. nih.gov The compound was detected in all major organs sampled, indicating extensive distribution. nih.govdovepress.com The clearance of this compound from tissues was observed to be relatively rapid, consistent with its characterization as a short-acting agent. nih.gov

Table 1: Tissue Distribution of this compound in Sprague Dawley Rats

| Tissue | Relative Concentration |

| Fat | Highest |

| Liver | High |

| Kidney | Moderate |

| Stomach | Moderate |

| Plasma | Moderate |

| Colon | Lower |

| Spleen | Lower |

| Intestines | Lower |

| Brain | Lower |

| Heart | Lower |

| Ovary | Lower |

| Lung | Lower |

| Muscle | Lower |

| Testis | Lowest |

This table is a qualitative representation based on the research findings. nih.gov Please refer to the original study for quantitative data.

Blood-Brain Barrier Penetration Studies

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its potential effects on the central nervous system (CNS). The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. nih.gov Research on the related compound dexmedetomidine has shown that it readily crosses the blood-brain barrier. nih.gov Studies investigating factors that influence BBB penetration often utilize in vitro models, such as those with human brain microvascular endothelial cells, and in vivo techniques like in situ brain perfusion. nih.govresearchgate.net The lipophilicity, molecular size, and hydrogen bonding capacity of a molecule are key determinants of its ability to permeate the BBB. mdpi.com While specific studies on this compound's BBB penetration are limited, its structural similarity to dexmedetomidine suggests it may also cross this barrier. Further research is needed to confirm this and quantify its penetration.

Metabolism and Biotransformation Pathways

The biotransformation of this compound involves a series of metabolic reactions that chemically alter the compound, facilitating its elimination from the body. derangedphysiology.com This process primarily occurs in the liver and is categorized into Phase I and Phase II reactions. nih.govtaylorandfrancis.com

In vitro studies using liver microsomes from different species, including mice, rats, dogs, and humans, have identified several metabolites of this compound. nih.gov A total of eight new metabolites were identified, suggesting a complex biotransformation process. nih.govresearchgate.net The primary metabolic pathways proposed include dehydrogenation, hydroxylation, and demethylation, which are characteristic of Phase I reactions catalyzed by the cytochrome P450 (CYP450) enzyme system. nih.govnih.gov One of the major metabolites identified is ET-26-acid, a product of hydroxylation. nih.gov

The rate of biotransformation can vary between species. For the related compound medetomidine (B1201911), studies in rabbits have shown that the formation of hydroxymedetomidine and medetomidine carboxylic acid is significantly influenced by the activity of specific CYP450 isoforms, namely CYP2D and CYP2E. nih.gov These findings highlight the importance of understanding species-specific differences in drug metabolism. nih.gov Phase II reactions, which involve the conjugation of the drug or its metabolites with endogenous molecules to increase water solubility for excretion, are also a likely part of the metabolic cascade for this compound, though specific conjugation products have not been detailed in the available literature. nih.govresearchgate.net

Table 2: Proposed Metabolic Pathways for this compound

| Metabolic Reaction | Enzyme System | Phase |

| Dehydrogenation | Cytochrome P450 | Phase I |

| Hydroxylation | Cytochrome P450 | Phase I |

| Demethylation | Cytochrome P450 | Phase I |

This table is based on the proposed metabolic pathways from in vitro studies. nih.gov Further in vivo research is required for complete elucidation.

Identification of Metabolites in Biological Matrices

The elimination of medetomidine and dexmedetomidine occurs almost entirely through hepatic biotransformation. nih.gov Studies have shown that less than 1% of the parent drug is excreted unchanged. nih.gov The primary metabolites are products of hydroxylation and subsequent conjugation.

Recent investigations into human exposure have confirmed that medetomidine is rapidly metabolized. The major metabolite identified in urine is 3-hydroxy-medetomidine. mdpi.com For effective detection in biological matrices like urine, enzymatic pre-treatment with glucuronidase is crucial, as it cleaves the glucuronide conjugates, thereby increasing the detectable amount of the hydroxylated metabolite. mdpi.com This indicates that a significant portion of the metabolites exists in a conjugated form in urine. While other metabolites have not been extensively identified in all species, hydroxylated products and their conjugates are the principal forms found in urine. nih.gov

Table 1: Identified Metabolites of Medetomidine in Biological Matrices

| Precursor Compound | Metabolite | Biological Matrix | Detection Note |

|---|---|---|---|

| Medetomidine | 3-hydroxy-medetomidine | Human Urine | Detection is significantly enhanced by glucuronidase pre-treatment. mdpi.com |

In Vitro Metabolism Systems (e.g., Hepatocytes, Microsomes)

In vitro systems, such as liver microsomes and hepatocytes, have been instrumental in elucidating the metabolic pathways of medetomidine and dexmedetomidine. Studies using rat and human liver microsomes have demonstrated that both enantiomers of medetomidine can inhibit the oxidative metabolism of various model substrates, indicating an interaction with cytochrome P450 enzymes. nih.govdntb.gov.ua

Research has shown that dexmedetomidine inhibits the metabolism of other drugs, such as ketamine, in canine and human liver microsomes, suggesting a potential for drug-drug interactions mediated by shared metabolic enzymes. nih.gov The use of these in vitro systems is crucial for predicting a compound's metabolic fate and its potential to interfere with the clearance of co-administered therapeutic agents.

Enzyme Phenotyping and Involvement (e.g., CYP, UGT)

The metabolism of dexmedetomidine is characterized by two main pathways: direct N-glucuronidation and cytochrome P450-mediated hydroxylation. nih.govnih.gov

CYP-Mediated Metabolism: Aliphatic hydroxylation is a key phase I metabolic reaction. This process is primarily mediated by the CYP2A6 isozyme, with potential minor contributions from other CYP enzymes. nih.govnih.govyoutube.com

UGT-Mediated Metabolism: A substantial portion of dexmedetomidine's metabolism (approximately 34%) occurs via direct conjugation with glucuronic acid. nih.gov This phase II reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT2B10 and UGT1A4, which add a glucuronide group to the imidazole (B134444) ring nitrogen. nih.govnih.gov This process can result in at least two distinct glucuronide isomers. mdpi.com

A study focusing on UGT stereoselectivity highlighted that UGT2B10 shows high enantioselectivity for medetomidine, which translates into significant differences in the predicted human hepatic clearance of its enantiomers. nih.gov

Table 2: Enzymes Involved in Medetomidine/Dexmedetomidine Metabolism

| Enzyme Family | Specific Enzyme(s) | Metabolic Reaction | Reference(s) |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP2A6 | Aliphatic Hydroxylation | nih.govnih.gov |

Non-Classical Metabolic Pathways

Current research has consistently pointed towards hydroxylation and glucuronidation as the primary and classical routes for the biotransformation of medetomidine and dexmedetomidine. nih.govnih.govmdpi.comnih.gov The literature available does not provide evidence of significant involvement of non-classical metabolic pathways in their clearance. The metabolic profile is dominated by these two well-established hepatic processes.

Excretion Studies

Following extensive metabolism in the liver, the inactive metabolites of dexmedetomidine are primarily eliminated from the body via the kidneys. nih.gov Research indicates that approximately 95% of metabolites are excreted in the urine, with the remaining 4% being eliminated in the feces. nih.govlitfl.com Studies in goats have shown that while medetomidine administration did not influence the urine flow rate, it did reduce the renal excretion of several electrolytes, including chloride, sodium, and potassium. nih.gov Similarly, in cats, both medetomidine and xylazine (B1663881) were found to induce diuresis by decreasing water reabsorption in the kidneys. nih.gov

Elimination Routes and Clearance in Animal Models

Pharmacokinetic studies in various animal models have provided detailed insights into the elimination and clearance of medetomidine. The elimination half-life is relatively short, and clearance is rapid.

In rats, dogs, and cats, the elimination half-life of medetomidine from plasma or serum ranges from approximately 0.97 to 1.60 hours. nih.gov A study in Sprague-Dawley rats calculated the elimination half-life to be around 65.2 minutes. mdpi.com

Clearance values have been reported to range from 27.5 to 33.4 ml/min/kg in dogs. nih.gov In one study, the administration of the antagonist atipamezole (B1667673) was found to increase the clearance of medetomidine in dogs, suggesting that the hemodynamic effects of medetomidine (such as decreased hepatic blood flow) can influence its own rate of metabolism. nih.gov

Table 3: Pharmacokinetic Elimination Parameters of Medetomidine in Animal Models

| Animal Model | Elimination Half-life (t½) | Clearance (Cl) | Apparent Volume of Distribution (Vd) | Reference(s) |

|---|---|---|---|---|

| Dog | 0.97 - 1.44 h | 21 - 33.4 ml/min/kg | 2.8 L/kg | nih.govnih.gov |

| Cat | 1.60 h | - | 3.5 L/kg | nih.gov |

Pharmacokinetic Modeling and Simulation in Research

The pharmacokinetics of dexmedetomidine have been effectively described using compartmental models. Most studies conclude that a two-compartment model adequately represents its pharmacokinetic profile, though some rich data sets are better described by a three-compartment model. mdpi.comnih.gov These models are parameterized by clearance (CL), volumes of distribution for the central (V1) and peripheral compartments (V2), and intercompartmental clearance (Q).

Population pharmacokinetic models have been developed for diverse human populations, including adults, children, and obese individuals, often using allometric scaling to account for differences in body size. mdpi.com For instance, a universal model developed from pooled pediatric and adult data utilized a three-compartment structure and found that fat-free mass was the best descriptor for clearance. mdpi.com

Some advanced models have incorporated non-linear elimination kinetics, particularly at higher plasma concentrations, suggesting that dexmedetomidine clearance may decrease as exposure increases. dntb.gov.ua Simulations based on these models are crucial for predicting plasma concentrations and understanding the influence of various physiological factors on the drug's disposition. nih.govnih.gov

Compartmental and Non-Compartmental Analysis

The pharmacokinetic profile of a compound, which describes its absorption, distribution, metabolism, and excretion (ADME), can be elucidated through two primary analytical approaches: compartmental and non-compartmental analysis.

Compartmental Analysis

Compartmental modeling simplifies the complex physiological spaces in the body into a series of interconnected compartments. nih.gov Drug concentration data over time are fitted to these models to estimate key pharmacokinetic parameters. For compounds like this compound, which are administered intravenously and are expected to distribute from the bloodstream into various tissues, two- or three-compartment models are often most appropriate. nih.govnih.govtandfonline.com

In a typical two-compartment model for a related compound like dexmedetomidine, the body is represented by a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less perfused tissues). nih.govtandfonline.com A three-compartment model may provide a better fit for some data by including a second, more slowly equilibrating peripheral compartment. nih.govmdpi.com

Table 1: Illustrative Compartmental Pharmacokinetic Parameters for an Analog Compound (Dexmedetomidine)

This table presents typical values for dexmedetomidine from a population pharmacokinetic study and serves as an example of parameters that would be determined for this compound.

| Parameter | Symbol | Typical Value (for a 70 kg adult) | Description |

| Clearance | CL | 34.7 L/h | The volume of plasma cleared of the drug per unit of time. nih.gov |

| Volume of Central Compartment | Vc | 22.5 L | The apparent volume of the central compartment. nih.gov |

| Volume of Peripheral Compartment | Vp | 86.1 L | The apparent volume of the peripheral tissue compartment. nih.gov |

| Inter-compartmental Clearance | Q | 40.8 L/h | The rate of drug transfer between the central and peripheral compartments. nih.gov |

Non-Compartmental Analysis (NCA)

Non-compartmental analysis (NCA) is a model-independent method that calculates pharmacokinetic parameters directly from the observed plasma concentration-time data, often using the trapezoidal rule to determine the area under the curve (AUC). nih.gov This approach is widely used for its simplicity and the fewer assumptions it requires compared to compartmental modeling. nih.gov

Key parameters derived from NCA provide a comprehensive overview of the drug's disposition in the body. For instance, studies on medetomidine and dexmedetomidine have utilized NCA to determine their clearance, volume of distribution, and elimination half-life. nih.govresearchgate.netmdpi.com

Table 2: Illustrative Non-Compartmental Pharmacokinetic Parameters for Analog Compounds (Medetomidine and Dexmedetomidine)

This table provides example pharmacokinetic parameters for medetomidine and dexmedetomidine derived from non-compartmental analysis, which would be similarly calculated for this compound.

| Parameter | Symbol | Typical Value (Species) | Description |

| Elimination Half-Life | t½ | 2.1–3.1 hours (Human) | The time required for the drug concentration in the plasma to decrease by half. nih.gov |

| Area Under the Curve | AUC | Variable (dose-dependent) | Represents the total drug exposure over time. |

| Clearance | CL | 0.6–0.7 L/min (Human) | The volume of plasma from which the drug is completely removed per unit of time. nih.gov |

| Volume of Distribution at Steady State | Vss | 1.31–2.46 L/kg (Human) | The apparent volume into which the drug has distributed once a steady state is reached. nih.gov |

| Mean Residence Time | MRT | ~9.42 days (Goat, for Eprinomectin) | The average time a drug molecule resides in the body. |

Physiologically-Based Pharmacokinetic (PBPK) Modeling

Physiologically-based pharmacokinetic (PBPK) modeling represents a sophisticated approach to predicting the ADME of a drug. These models are built on a foundation of the organism's known anatomy and physiology, incorporating data on blood flow to various organs, tissue volumes, and the biochemical properties of the drug. nih.gov For a compound like this compound, a PBPK model would be developed by integrating in vitro data with its physicochemical properties.

The development of a PBPK model for this compound would involve several key steps:

Defining the Model Structure: This includes compartments for key organs and tissues such as the liver, kidneys, brain, fat, and muscle, all interconnected by the circulatory system.

Parameterization: The model is populated with system-specific data (e.g., organ weights, blood flow rates for the species of interest) and drug-specific data (e.g., tissue-plasma partition coefficients, metabolic rates).

Model Verification: The model's predictions are compared against observed in vivo pharmacokinetic data to ensure its accuracy.

PBPK models for related compounds like dexmedetomidine have been successfully developed to simulate their pharmacokinetic profiles across different patient populations, including children and obese individuals. nih.govmdpi.comnih.gov These models can account for physiological differences and have been used to create universal models applicable to a wide range of ages and weights. nih.govmdpi.com Such a model for this compound would be invaluable for predicting its behavior in various clinical scenarios and for informing dosing strategies in special populations.

In Vitro-In Vivo Extrapolation (IVIVE) for Metabolic Clearance

In vitro-in vivo extrapolation (IVIVE) is a key methodology used to predict a drug's in vivo metabolic clearance from data generated in in vitro systems, such as liver microsomes or hepatocytes. nih.govwuxiapptec.com This predictive capability is crucial in early drug development, as it allows for an estimation of how a drug will be eliminated in the body before extensive clinical studies are conducted. wuxiapptec.com

For a compound like this compound, the IVIVE process would typically involve:

In Vitro Metabolism Studies: Incubating this compound with human liver microsomes or hepatocytes to determine the rate of its metabolism. nih.gov This provides the intrinsic clearance (CLint), which is the inherent ability of the liver enzymes to metabolize the drug. nih.gov

Identification of Metabolizing Enzymes: Studies with recombinant human cytochrome P450 (CYP) enzymes and uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes would identify the specific enzymes responsible for the metabolism of this compound. For the related compound medetomidine, CYP3A, CYP2D, and CYP2E have been implicated in its metabolism in dogs. nih.gov Dexmedetomidine is metabolized by glucuronidation via UGT2B10 and UGT1A4, as well as hydroxylation by CYP enzymes. researchgate.net

Scaling and Extrapolation: The in vitro intrinsic clearance is then scaled up to predict the in vivo hepatic clearance, taking into account physiological parameters such as liver blood flow and the amount of microsomal protein per gram of liver. nih.gov

Table 3: Illustrative Data for IVIVE of a Related Compound (Medetomidine)

This table presents hypothetical data that would be generated in the process of IVIVE for a compound like this compound, based on findings for medetomidine.

| Parameter | Symbol | Example Value | Source of Data |

| Michaelis-Menten Constant | Km | 577 nM | In vitro incubation with dog liver microsomes. nih.gov |

| Maximum Velocity | Vmax | Variable | In vitro incubation with dog liver microsomes. nih.gov |

| Intrinsic Clearance | CLint | 0.008 mL/min/mg microsomal protein | Calculated from Vmax and Km. nih.gov |

| Primary Metabolizing Enzymes | - | CYP3A, CYP2D, CYP2E | In vitro studies with specific enzyme inhibitors or recombinant enzymes. nih.gov |

The successful application of IVIVE can provide a reasonably accurate prediction of a drug's metabolic clearance, which is a critical determinant of its dosing regimen and potential for drug-drug interactions. wuxiapptec.com

Analytical Methodologies for Ethylmedetomidine Hydrochloride Research

Chromatographic Techniques for Quantification

Chromatographic methods are indispensable for the separation of ethylmedetomidine (B8820511) from complex mixtures, a critical step for its accurate measurement. The primary techniques employed include high-performance liquid chromatography, gas chromatography, and capillary electrophoresis, each offering distinct advantages for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of ethylmedetomidine hydrochloride. Reversed-phase HPLC is commonly utilized, employing a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. The mobile phase typically consists of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or formate, to control the pH and ionic strength, thereby optimizing the separation process. The retention time of ethylmedetomidine is a key parameter for its identification and is influenced by factors including the mobile phase composition, flow rate, and column temperature.

Detailed research findings have demonstrated the utility of various HPLC methods. For instance, specific methods have been developed for the determination of medetomidine (B1201911) and its related substances, which can be adapted for ethylmedetomidine. These methods often provide detailed information on the chromatographic conditions, including the type of column, mobile phase gradients, and detection parameters.

Table 1: Typical HPLC Parameters for Ethylmedetomidine Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and ammonium acetate buffer |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) serves as another robust technique for the analysis of ethylmedetomidine. Due to the compound's polarity, derivatization is often a necessary step to increase its volatility and thermal stability for GC analysis. This chemical modification enhances its chromatographic properties, leading to better peak shape and sensitivity. The separation in GC is achieved on a capillary column, and the choice of the stationary phase is critical for resolving ethylmedetomidine from other sample components. Temperature programming of the GC oven is employed to facilitate the elution of the analyte and optimize the separation.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) presents a high-efficiency alternative for the separation and quantification of ethylmedetomidine. This technique separates ions based on their electrophoretic mobility in an applied electric field. Key advantages of CE include rapid analysis times, high resolution, and minimal sample and reagent consumption. The separation of ethylmedetomidine by CE is highly dependent on the pH and composition of the background electrolyte, which influences the charge and mobility of the analyte. By fine-tuning parameters such as the applied voltage and capillary temperature, researchers can achieve excellent separation efficiency.

Spectrometric Detection Methods

Spectrometric detectors are frequently coupled with chromatographic systems to provide the sensitivity and selectivity required for the trace analysis of ethylmedetomidine.

Ultraviolet (UV) Detection

Ultraviolet (UV) detection is a common and cost-effective method used in conjunction with HPLC. Ethylmedetomidine contains a chromophoric structure that absorbs light in the UV region. The detector measures the absorbance of the column eluent at a specific wavelength, which is then used to quantify the compound. While UV detection is reliable, its selectivity can be a limitation in complex matrices where co-eluting compounds might interfere with the analysis.

Mass Spectrometry (MS) and Tandem MS (MS/MS)

For superior sensitivity and unequivocal identification, Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) are the detectors of choice. When interfaced with HPLC (LC-MS) or GC (GC-MS), these techniques provide a powerful platform for the analysis of ethylmedetomidine. In MS, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing molecular weight information.

Tandem MS (MS/MS) takes this a step further by selecting a specific precursor ion of ethylmedetomidine and fragmenting it to generate characteristic product ions. This process, often performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, offers exceptional selectivity and is considered the gold standard for quantitative analysis in complex biological and environmental samples. The unique fragmentation pattern of ethylmedetomidine serves as a molecular fingerprint, ensuring its unambiguous identification.

Table 2: Illustrative Mass Spectrometric Transitions for Ethylmedetomidine

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| 215.1 | 95.1 | 122.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable technique for the unambiguous elucidation of the molecular structure of organic compounds like this compound. rsc.orgresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily proton (¹H) and carbon-13 (¹³C). slideshare.netnih.gov

By analyzing the chemical shifts, signal integrations, and coupling patterns in an NMR spectrum, researchers can piece together the connectivity and chemical environment of each atom in the molecule. nih.gov For this compound, ¹H NMR would reveal the number of different types of protons, their neighboring protons, and their relative positions. For instance, the aromatic protons on the dimethylphenyl ring would appear in a distinct region compared to the aliphatic protons of the ethyl and methyl groups.

¹³C NMR spectroscopy complements the proton data by providing a count of the unique carbon atoms in the structure. slideshare.net Advanced two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further establish the connectivity between protons and carbons, confirming the complete structural assignment of ethylmedetomidine. researchgate.net Modern machine learning frameworks are also being developed to aid in the automated interpretation of NMR data for rapid structure elucidation. rsc.orgnih.gov

Sample Preparation and Extraction Techniques for Research Samples

Sample preparation is a critical and often time-consuming step in the analytical process, involving the isolation of the target analyte, this compound, from the sample matrix. irb.hr The primary goals are to remove interfering substances that could compromise the analysis, concentrate the analyte to detectable levels, and present it in a solvent compatible with the analytical instrument. irb.hrchromacademy.com The choice of extraction technique depends on the physicochemical properties of the analyte and the complexity of the sample matrix (e.g., biological fluids, tissues).

Liquid-Liquid Extraction (LLE)